molecular formula C24H23ClN2O6S B3513642 Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3513642
M. Wt: 503.0 g/mol
InChI Key: OPSLLTRXROTCKX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with multiple functional groups, including a chlorobenzamido group, a dimethoxyphenylcarbamoyl group, and an ethyl ester group. The presence of these diverse functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Chlorobenzamido Group: This step involves the reaction of the thiophene derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Dimethoxyphenylcarbamoyl Group: The compound is further reacted with 2,4-dimethoxyphenyl isocyanate under controlled conditions to introduce the carbamoyl group.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Nitric acid, bromine.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives of thiophene have been found to suppress COX-1 and COX-2 activities effectively, suggesting that this compound may also share similar properties .

Anticancer Research

Research into related compounds has indicated potential anticancer activity due to their ability to induce apoptosis in cancer cells. The structural components of this compound may facilitate interactions with specific molecular targets involved in cancer progression. For example, studies have highlighted the importance of substituents on the thiophene ring in modulating anticancer activity .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. The modification of functional groups can lead to improved potency and selectivity against specific biological targets. This approach is crucial in drug development, where fine-tuning chemical structures can yield more effective therapeutic agents .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a series of thiophene derivatives similar to this compound. The results showed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac. The compounds were tested using carrageenan-induced paw edema models in rats, demonstrating significant reductions in inflammation markers .

Case Study 2: Anticancer Potential

In another investigation, derivatives of the compound were screened for their cytotoxic effects against various cancer cell lines. The findings indicated that some derivatives had IC50 values in the low micromolar range against breast cancer cells, suggesting a promising avenue for further development as anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-(2-chlorobenzamido)benzoate: Similar structure but lacks the thiophene ring and dimethoxyphenylcarbamoyl group.

    Ethyl 4-(2,4-dichlorobenzamido)benzoate: Contains additional chlorine atoms on the benzamido group.

    Ethyl 4-(3-chlorobenzamido)benzoate: Similar structure but with a different substitution pattern on the benzamido group.

Biological Activity

Ethyl 2-(3-chlorobenzamido)-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H20ClN3O5S
  • Molecular Weight : 413.88 g/mol

The compound features a thiophene ring, which is known for its diverse biological activities, and various substituents that enhance its pharmacological profile.

This compound exhibits biological activity primarily through interactions with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites. This inhibition can alter metabolic pathways and cellular signaling processes.
  • Receptor Modulation : It has been suggested that the compound interacts with G protein-coupled receptors (GPCRs), potentially modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene derivatives. The compound may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) enhances the lipophilicity and bioavailability of the compound.
  • Chlorine Substitution : The introduction of chlorine atoms can significantly impact the binding affinity to target receptors or enzymes, increasing potency.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on A1 Adenosine Receptor : A related thiophene derivative was identified as a potent allosteric enhancer at the A1 adenosine receptor, suggesting that modifications in the thiophene structure can lead to significant pharmacological effects .
  • Antitumor Activity : A comparative study demonstrated that ethyl thiophene derivatives exhibited substantial cytotoxicity against various cancer cell lines, with IC50 values indicating strong anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
Receptor modulationGPCR interaction

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O6S/c1-5-33-24(30)19-13(2)20(22(29)26-17-10-9-16(31-3)12-18(17)32-4)34-23(19)27-21(28)14-7-6-8-15(25)11-14/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSLLTRXROTCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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